Ethyl 2,3,4-trifluorobenzoate

概要

説明

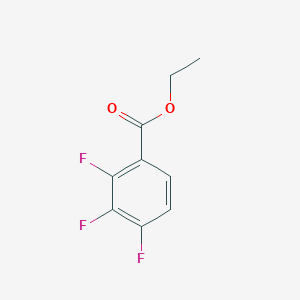

Ethyl 2,3,4-trifluorobenzoate is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions, and the carboxyl group is esterified with ethanol. This compound is known for its applications in various fields, including organic synthesis and material science.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2,3,4-trifluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,4-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the esterification reaction can be performed in a continuous-flow reactor, allowing for better control of reaction parameters and improved scalability .

化学反応の分析

Types of Reactions: Ethyl 2,3,4-trifluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products:

Nucleophilic Substitution: Substituted benzoates.

Reduction: 2,3,4-trifluorobenzyl alcohol.

Hydrolysis: 2,3,4-trifluorobenzoic acid and ethanol.

科学的研究の応用

Organic Synthesis

Ethyl 2,3,4-trifluorobenzoate serves as a crucial building block in the synthesis of more complex fluorinated organic molecules. Its trifluoromethyl groups facilitate various chemical transformations due to their electron-withdrawing nature, which stabilizes negative charges and enhances electrophilicity.

Key Reactions:

- Nucleophilic Substitution : The fluorine atoms can be substituted by nucleophiles such as amines or thiols.

- Reduction : The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

- Hydrolysis : Under acidic or basic conditions, it can hydrolyze to yield 2,3,4-trifluorobenzoic acid and ethanol.

Material Science

In material science, this compound is explored for developing fluorinated polymers and materials with unique properties. The incorporation of fluorinated moieties into polymer matrices can enhance thermal stability and chemical resistance.

Pharmaceuticals

This compound has potential applications in drug development due to its ability to improve the metabolic stability and bioavailability of pharmaceutical compounds. Its derivatives are being investigated for antimicrobial properties against various pathogens.

Antimicrobial Activity:

Research indicates significant antimicrobial activity against multidrug-resistant bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism involves membrane disruption and enzyme inhibition, enhancing its efficacy against bacterial infections.

Agriculture

In agriculture, this compound is being explored as a precursor for agrochemicals. Its fluorinated structure may lead to improved efficacy and environmental stability of pesticides and herbicides.

Case Study 1: Antimicrobial Properties

A study highlighted the effectiveness of this compound against various bacterial strains. The compound's lipophilicity allows it to integrate into bacterial membranes, disrupting their integrity.

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of this compound showed that modifications in fluorine substitution patterns significantly affect its biological activity. For example:

| Compound Name | Key Features | Antimicrobial Activity |

|---|---|---|

| This compound | Three fluorine atoms | High |

| Methyl 2,3-difluorobenzoate | Two fluorine atoms | Moderate |

| Propyl 2-fluorobenzoate | One fluorine atom | Low |

作用機序

The mechanism of action of ethyl 2,3,4-trifluorobenzoate depends on its specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize negative charges and enhance the compound’s electrophilicity. In biological systems, the fluorine atoms can increase the lipophilicity and metabolic stability of the compound, potentially improving its interaction with biological targets .

類似化合物との比較

2,3,4,5-Tetrafluorobenzoate: Similar structure but with an additional fluorine atom, leading to different reactivity and properties.

2,3,5,6-Tetrafluorobenzoate: Another tetrafluorinated derivative with distinct substitution patterns affecting its chemical behavior.

Pentafluorobenzoate: Fully fluorinated benzoate with unique properties due to the presence of five fluorine atoms.

Uniqueness: Ethyl 2,3,4-trifluorobenzoate is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of three fluorine atoms enhances its electron-withdrawing capability, making it a valuable intermediate in various chemical transformations and applications .

生物活性

Ethyl 2,3,4-trifluorobenzoate (ETFB) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological activity of ETFB, focusing on its antimicrobial properties, mechanism of action, structure-activity relationships, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and an ethyl ester group. Its molecular formula is , and it has a molecular weight of 220.16 g/mol. The trifluoromethyl groups contribute to its lipophilicity, affecting its absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that ETFB exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including multidrug-resistant pathogens. The trifluorinated structure enhances its interaction with bacterial membranes, potentially leading to increased permeability and subsequent bactericidal effects .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which ETFB exerts its biological effects is not fully elucidated but is believed to involve several pathways:

- Membrane Disruption : The lipophilic nature of ETFB allows it to integrate into bacterial membranes, disrupting their integrity.

- Enzyme Inhibition : Studies suggest that ETFB may inhibit specific enzymes critical for bacterial survival, although the exact targets remain to be identified .

- Hydrolysis : The ester group can hydrolyze to release active metabolites like 2,3,4-trifluorobenzoic acid, which may possess additional bioactive properties.

Structure-Activity Relationship (SAR)

The biological activity of ETFB can be influenced by structural modifications. For instance:

- Fluorine Substitution : The position and number of fluorine substituents significantly affect the compound's lipophilicity and reactivity.

- Ester Group Variations : Modifying the ester group can lead to derivatives with enhanced or diminished biological activities.

Table 2: Comparison of Trifluorobenzoate Derivatives

| Compound Name | Key Features | Antimicrobial Activity |

|---|---|---|

| This compound | Three fluorine atoms | High |

| Methyl 2,3-difluorobenzoate | Two fluorine atoms | Moderate |

| Propyl 2-fluorobenzoate | One fluorine atom | Low |

Case Studies

A recent investigation into the crystal structure of ETFB revealed insights into its binding interactions with target biomolecules. Using cryo-electron microscopy (cryo-EM), researchers observed that the trifluorinated benzyl group plays a crucial role in selective binding to bacterial targets . This structural understanding aids in designing more effective derivatives for therapeutic applications.

Applications in Medicinal Chemistry

Given its promising biological activities, ETFB is being explored as a precursor for developing new pharmaceuticals. Its derivatives are under investigation for potential use in treating infections caused by resistant bacteria. Additionally, ETFB's unique chemical properties make it a candidate for agrochemical applications due to its potential efficacy against plant pathogens .

特性

IUPAC Name |

ethyl 2,3,4-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLANUBGYWOMWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014906 | |

| Record name | Ethyl 2,3,4-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351354-50-2 | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3,4-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。